molecular formula C22H30N4O3S B2586276 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide CAS No. 923681-71-4

2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide

Cat. No. B2586276
M. Wt: 430.57
InChI Key: PKRDBQVRGJOALQ-UHFFFAOYSA-N
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Description

The compound “2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide” is a complex organic molecule. However, detailed information about this specific compound is not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. However, I couldn’t find the molecular structure analysis for this specific compound2.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Cascade Reactions of Thioureido-Acetamides

Thioueido-acetamides, which include compounds structurally related to the specified chemical, are used in heterocyclic syntheses through one-pot cascade reactions. These reactions have excellent atom economy and are used to form various heterocycles like 2-iminothiazoles, thioparabanic acids, and functionalized 5,5-diaryl-thiohydantoins. These syntheses offer benign new accesses to important heterocycles (Schmeyers & Kaupp, 2002).

Synthesis of Novel 2-Aminothiazole N-Oxides

2-Aminothiazole derivatives, closely related to the specified compound, are synthesized through cyclization of thiocyanomethylketone oximes. These derivatives are useful synthons for highly active β-lactam antibiotics. The study explores the scope and limitations of oxidation of the thiazole nucleus and discusses the stability and isomerism of these compounds (Perrone et al., 1984).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar in structure to the specified chemical, is utilized to generate a diverse library of compounds. These compounds are synthesized through various alkylation and ring closure reactions, leading to the creation of dithiocarbamates, thioethers, and NH-azoles (Roman, 2013).

Palladium-Catalyzed Multicomponent Synthesis

2-(prop-2-ynylthio)-1H-benzo[d]imidazoles, structurally related to the specified compound, are used in a palladium-catalyzed oxidative aminocarbonylation process. This process results in the synthesis of 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, which are confirmed by X-ray diffraction analysis (Veltri et al., 2016).

Enantiopure Imidazoline Preparation

A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines, closely related to the specified compound, is presented. This method involves converting beta-amino alcohols into N-hydroxyethylamides, then into imidazolines. This process is efficient and versatile for a variety of enantiopure imidazolines (Boland et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(29)13-30-22-23-10-18(12-27)26(22)11-19(28)24-17-6-4-5-7-17/h8-10,17,27H,4-7,11-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDBQVRGJOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

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